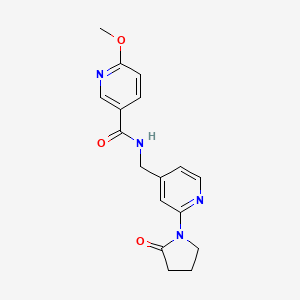
6-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)nicotinamide, also known as MMN or Nicotinamide riboside (NR), is a naturally occurring compound found in milk and other foods. It is a form of vitamin B3 and has been shown to have potential health benefits, including improving metabolic function and increasing energy levels.
Scientific Research Applications
1. Nicotinamide Derivatives in Physiology and Pathophysiology
Nicotinamide derivatives, including compounds like 6-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)nicotinamide, play significant roles in various physiological and pathophysiological processes. They are active in the regulation of the levels of substrates, cofactors, and products, influencing human diseases. Notably, the overexpression of nicotinamide N-methyltransferase (NNMT), which catalyzes the N-methylation of pyridine-containing compounds, has been implicated in various human diseases (Babault et al., 2018).
2. Role in Nicotinamide N-Methyltransferase (NNMT) Inhibition
The discovery of inhibitors targeting NNMT, such as bisubstrate inhibitors, is crucial for therapeutic applications. These inhibitors, including derivatives of nicotinamide, demonstrate potential in biochemical, biophysical, kinetic, and structural studies, contributing to the development of more potent and selective NNMT inhibitors (Babault et al., 2018).
3. Implications in Metabolic Pathways and Cancer Therapy
Nicotinamide derivatives are important in the regulation of metabolic pathways. Studies on human liver nicotinamide N-methyltransferase and its activity variations provide insights into individual differences in the N-methylation of pyridine compounds, which could be related to variations in either toxicity or therapeutic efficacy of these compounds (Rini et al., 1990).
4. Synthesis and Chemical Properties
The synthesis and chemical properties of nicotinamide derivatives are important for their applications in scientific research. For example, the Lewis acid-promoted nucleophilic displacement reactions have been utilized to produce various nicotinamide derivatives, demonstrating the versatility of these compounds in chemical synthesis (Abdel-Aziz, 2007).
5. Antineoplastic Activities
Some derivatives of nicotinamide exhibit antineoplastic activities, indicating their potential use in cancer therapy. The synthesis and preliminary screening of these compounds against various cancer models show moderate activity, highlighting their significance in medicinal chemistry (Ross, 1967).
properties
IUPAC Name |
6-methoxy-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-24-15-5-4-13(11-19-15)17(23)20-10-12-6-7-18-14(9-12)21-8-2-3-16(21)22/h4-7,9,11H,2-3,8,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPGEJWBDDMPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-acetylpiperazin-1-yl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2654817.png)
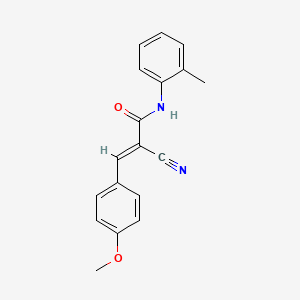
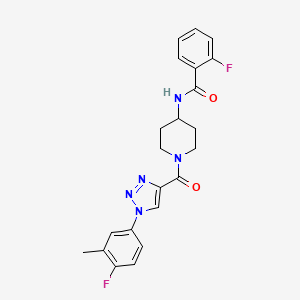
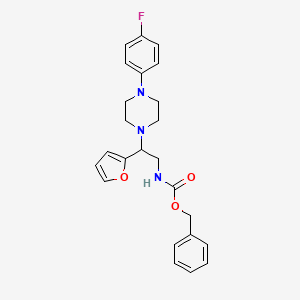

![2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2654826.png)
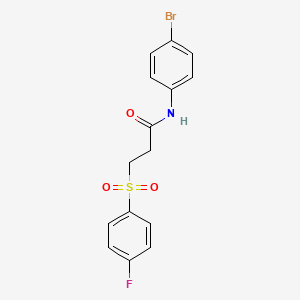

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B2654831.png)
![(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2654834.png)
![2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2654835.png)
![1-((2-fluorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2654837.png)
![N-mesityl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654839.png)
![4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2654840.png)